molecular formula C14H11N3OS B5232521 2,7-diamino-4-(3-thienyl)-4H-chromene-3-carbonitrile

2,7-diamino-4-(3-thienyl)-4H-chromene-3-carbonitrile

Cat. No. B5232521
M. Wt: 269.32 g/mol
InChI Key: PHLLNPFXPWAUAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,7-diamino-4-(3-thienyl)-4H-chromene-3-carbonitrile, also known as DACT, is a heterocyclic compound that has attracted significant attention in the scientific community due to its potential applications in various fields. DACT is a chromene derivative that contains a thienyl group, which makes it a promising candidate for the development of new drugs and materials.

Mechanism of Action

The mechanism of action of 2,7-diamino-4-(3-thienyl)-4H-chromene-3-carbonitrile is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins that are involved in various cellular processes. In particular, 2,7-diamino-4-(3-thienyl)-4H-chromene-3-carbonitrile has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. By inhibiting topoisomerase II, 2,7-diamino-4-(3-thienyl)-4H-chromene-3-carbonitrile can induce DNA damage and cell death, leading to its antitumor and antimicrobial activity.
Biochemical and Physiological Effects:
2,7-diamino-4-(3-thienyl)-4H-chromene-3-carbonitrile has been shown to exhibit a range of biochemical and physiological effects, including antitumor, antimicrobial, and anti-inflammatory activity. In vitro and in vivo studies have demonstrated that 2,7-diamino-4-(3-thienyl)-4H-chromene-3-carbonitrile can induce apoptosis and cell cycle arrest in cancer cells, leading to a reduction in tumor growth. 2,7-diamino-4-(3-thienyl)-4H-chromene-3-carbonitrile has also been shown to exhibit antibacterial and antifungal activity against various pathogens, including drug-resistant strains. Additionally, 2,7-diamino-4-(3-thienyl)-4H-chromene-3-carbonitrile has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2,7-diamino-4-(3-thienyl)-4H-chromene-3-carbonitrile in lab experiments is its potent activity against cancer cells and pathogens, which makes it a valuable tool for studying various cellular processes and disease mechanisms. Additionally, 2,7-diamino-4-(3-thienyl)-4H-chromene-3-carbonitrile is relatively easy to synthesize and purify, which makes it accessible to researchers with different levels of expertise. However, one of the limitations of using 2,7-diamino-4-(3-thienyl)-4H-chromene-3-carbonitrile in lab experiments is its potential toxicity, which requires careful handling and disposal. Moreover, the mechanism of action of 2,7-diamino-4-(3-thienyl)-4H-chromene-3-carbonitrile is not fully understood, which limits its potential applications in certain fields.

Future Directions

There are several future directions for the research on 2,7-diamino-4-(3-thienyl)-4H-chromene-3-carbonitrile, including the development of new derivatives with improved activity and selectivity, the elucidation of its mechanism of action, and the exploration of its potential applications in other fields. One promising direction is the development of 2,7-diamino-4-(3-thienyl)-4H-chromene-3-carbonitrile-based materials with unique optical and electronic properties, which could have applications in optoelectronics and sensing. Another direction is the exploration of 2,7-diamino-4-(3-thienyl)-4H-chromene-3-carbonitrile as a potential drug candidate for the treatment of other diseases, such as viral infections and neurodegenerative disorders. Overall, the research on 2,7-diamino-4-(3-thienyl)-4H-chromene-3-carbonitrile has the potential to lead to the development of new drugs and materials with significant scientific and practical implications.

Synthesis Methods

2,7-diamino-4-(3-thienyl)-4H-chromene-3-carbonitrile can be synthesized through a multistep process that involves the condensation of 2-amino-3-cyano-4H-chromene with 3-thiophenecarboxaldehyde in the presence of a suitable catalyst. The resulting product is then subjected to various purification steps to obtain pure 2,7-diamino-4-(3-thienyl)-4H-chromene-3-carbonitrile. The synthesis of 2,7-diamino-4-(3-thienyl)-4H-chromene-3-carbonitrile has been reported in several research papers, and different methods have been proposed to optimize the yield and purity of the compound.

Scientific Research Applications

2,7-diamino-4-(3-thienyl)-4H-chromene-3-carbonitrile has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, 2,7-diamino-4-(3-thienyl)-4H-chromene-3-carbonitrile has been shown to exhibit potent antitumor and antimicrobial activity, making it a promising candidate for the development of new drugs. In materials science, 2,7-diamino-4-(3-thienyl)-4H-chromene-3-carbonitrile has been used as a building block for the synthesis of novel organic materials with unique optical and electronic properties. In catalysis, 2,7-diamino-4-(3-thienyl)-4H-chromene-3-carbonitrile has been employed as a ligand for the preparation of metal complexes that exhibit high catalytic activity in various reactions.

properties

IUPAC Name

2,7-diamino-4-thiophen-3-yl-4H-chromene-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3OS/c15-6-11-13(8-3-4-19-7-8)10-2-1-9(16)5-12(10)18-14(11)17/h1-5,7,13H,16-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHLLNPFXPWAUAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)OC(=C(C2C3=CSC=C3)C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,7-diamino-4-(3-thienyl)-4H-chromene-3-carbonitrile

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